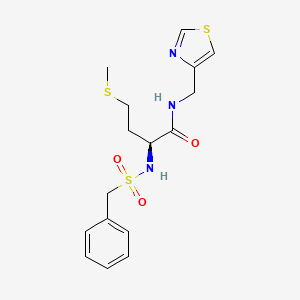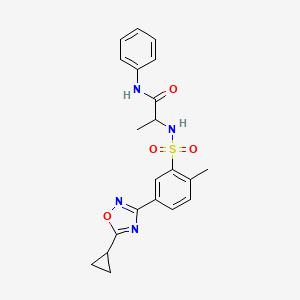
3-Bromo-2-hydroxyisonicotinaldehyde
Descripción general
Descripción
3-Bromo-2-hydroxyisonicotinaldehyde is a brominated derivative of isonicotinaldehyde, featuring a bromine atom and a hydroxyl group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: Bromination of 2-hydroxyisonicotinaldehyde using bromine in the presence of a suitable catalyst.
Hydroxylation: Conversion of 3-bromopyridine-4-carboxaldehyde to this compound through hydroxylation reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and hydroxylation processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Oxidation: 3-Bromo-2-hydroxyisonicotinic acid.
Reduction: 3-Bromo-2-hydroxyisonicotinol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-hydroxyisonicotinaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: Studying the biological activity of pyridine derivatives.
Medicine: Investigating potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-bromo-2-hydroxyisonicotinaldehyde exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other biomolecules that interact with the compound.
Pathways: Specific biochemical pathways influenced by the compound, such as those involved in cell signaling or metabolism.
Comparación Con Compuestos Similares
3-Bromo-2-hydroxyisonicotinaldehyde is compared with other similar compounds to highlight its uniqueness:
2-Bromo-3-hydroxyisonicotinaldehyde: Similar structure but different position of the bromine and hydroxyl groups.
3-Bromoisonicotinic acid: Related compound with a carboxylic acid group instead of an aldehyde.
3-Hydroxyisonicotinaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Propiedades
IUPAC Name |
3-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUXZIGQIKIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226602 | |
| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227573-15-0 | |
| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-3-(2-ethylphenyl)sulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651018.png)
![(3aS,4R,9bR)-6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1651020.png)


![N-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]adamantane-1-carboxamide](/img/structure/B1651025.png)


![Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1651032.png)
![N-ethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B1651033.png)

![N-({4-[(diethylamino)methyl]phenyl}methyl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B1651036.png)

![5-methyl-2-{[(4-methylphenyl)amino]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1651039.png)
